3-(2,2,2-Trifluoroethoxy)aniline hydrochloride
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Overview
Description
3-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO and a molecular weight of 227.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of a solvent such as ethanol or methanol. After the initial reaction, the product is reduced to form the aniline derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)aniline hydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop new drugs due to its ability to interact with biological targets. Additionally, it is used in the study of enzyme inhibition and receptor binding .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Compared to other aniline derivatives, 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
- 3-(2,2,2-Trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)aniline
- 2-(2,2,2-Trifluoroethoxy)aniline These compounds share similar structural features but differ in the position of the trifluoroethoxy group on the aniline ring, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h1-4H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRTCQGCUMVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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